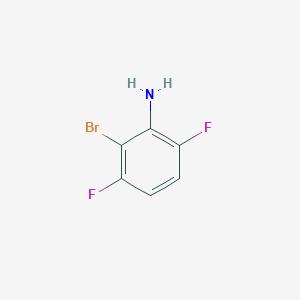

2-Bromo-3,6-difluoroaniline

Description

Significance of Fluorinated Bromoanilines in Contemporary Organic Synthesis

Fluorinated bromoanilines are of significant interest in modern organic synthesis due to the distinct properties conferred by both fluorine and bromine atoms. The carbon-fluorine bond is one of the strongest in organic chemistry, which often enhances the metabolic stability of molecules containing it. nih.govwikipedia.org The incorporation of fluorine can dramatically influence the outcome of chemical reactions and is a prevalent strategy in the optimization of drug candidates. rsc.orgnih.gov Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, influencing a molecule's binding affinity to biological targets. wikipedia.org

The bromine atom, in contrast, serves as a versatile synthetic handle. Its presence on the aromatic ring allows for a variety of cross-coupling reactions, such as those catalyzed by palladium, which are fundamental for constructing complex molecular architectures. smolecule.comunivook.com This reactivity makes bromoanilines crucial precursors for creating a diverse range of more complex organic compounds. smolecule.com

The combination of these halogens in one molecule creates a powerful synthetic building block. Chemists can leverage the stability and electronic effects of the fluorine atoms while utilizing the bromine atom for strategic bond formations. This dual functionality makes fluorinated bromoanilines, including isomers like 2-bromo-4,6-difluoroaniline (B1266213) and 4-bromo-2,6-difluoroaniline, indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comarchivemarketresearch.comdataintelo.com

Overview of Strategic Importance in Research and Development

The specific substitution pattern of 2-Bromo-3,6-difluoroaniline, and its isomers, gives it strategic importance in research and development (R&D), particularly in the pharmaceutical and material science sectors. Halogenated anilines are used as intermediates or backbones for numerous drugs. researchgate.netnih.gov The strategic placement of halogen atoms can enhance interactions with biological targets, such as enzymes, through halogen bonding, potentially increasing a drug's efficacy. analis.com.my

In the pharmaceutical industry, these compounds serve as key intermediates for synthesizing a variety of therapeutic agents, including potential anti-cancer drugs. chemimpex.comnbinno.com For instance, halogenated anilines have been studied as potential inhibitors of tyrosine kinases, which are critical targets in cancer therapy. smolecule.com The fluorinated structure can lead to improved metabolic stability and bioavailability in drug candidates. nih.govchemimpex.com

In material science, the unique electronic properties imparted by the fluorine atoms make these compounds candidates for use in organic electronics. univook.comchemimpex.com Derivatives of fluorinated anilines are explored for applications as hole-transporting materials in organic light-emitting diodes (OLEDs) and solar cells. univook.comchemimpex.com The ability to fine-tune the electronic properties through the strategic placement of fluorine atoms makes these compounds valuable for developing next-generation electronic devices and advanced polymers. univook.comchemimpex.com The versatility of fluorinated bromoanilines ensures their continued importance as foundational components for innovation across multiple scientific disciplines.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrF2N |

|---|---|

Molecular Weight |

208.00 g/mol |

IUPAC Name |

2-bromo-3,6-difluoroaniline |

InChI |

InChI=1S/C6H4BrF2N/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2 |

InChI Key |

CGHDYBOOSWQNJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)Br)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Bromo 3,6 Difluoroaniline and Derivatives

Cross-Coupling Reactions of the Bromo-Substituent

The bromine atom in 2-bromo-3,6-difluoroaniline is susceptible to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryls and substituted aromatic compounds. While specific studies on this compound are not extensively detailed in the surveyed literature, research on similar unprotected ortho-bromoanilines demonstrates that these substrates can undergo efficient Suzuki-Miyaura coupling. nih.gov Methoxy and other fluorinated analogs of ortho-bromoanilines have been shown to produce good yields in these reactions. nih.gov The reaction is compatible with a variety of boronic esters, including those with benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituents. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related o-Bromoanilines

| Entry | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 2-Bromo-4-fluoroaniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 2-Bromo-6-fluoroaniline | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-MeTHF | 88 |

Note: The data in this table is representative of Suzuki-Miyaura reactions with similar substrates and is intended to provide a general understanding of typical reaction conditions.

Heck Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. While specific examples detailing the Heck coupling of this compound are not prevalent in the reviewed literature, the general applicability of the Heck reaction to aryl bromides suggests its potential for the vinylation of this substrate.

Stille Cross-Coupling for Diverse Arylation

The Stille reaction is a chemical reaction that couples an organotin compound with an sp2-hybridized organic halide in the presence of a palladium catalyst. orgsyn.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. orgsyn.org Although specific data for this compound is limited, the Stille coupling is a well-established method for the arylation of aryl halides. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar solvent like toluene or THF.

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds via the reaction of an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. Research on the large-scale synthesis of the closely related 3-bromo-2,5-difluoroaniline provides valuable insight into the conditions applicable to this compound. A reliable process was developed using a palladium catalyst with a specialized phosphine (B1218219) ligand to achieve monoamination. acs.orgresearchgate.netle.ac.uk

The process involved the Pd(0)-catalyzed cross-coupling of 1,3-dibromo-2,5-difluorobenzene (B1419311) with benzophenone (B1666685) imine, followed by hydrolysis to yield the desired aniline (B41778). acs.orgle.ac.uk Optimization studies identified that using Pd(dba)₂ with the Xantphos ligand and K₃PO₄ as the base in isopropyl acetate (B1210297) (iPrOAc) at 80 °C provided the product in high yield on a kilogram scale. acs.orgle.ac.uk

Table 2: Buchwald-Hartwig Amination for the Synthesis of an Analogous Bromo-difluoroaniline

| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,3-Dibromo-2,5-difluorobenzene | Benzophenone imine | Pd(dba)₂ (0.5 mol%) | Xantphos (0.5 mol%) | K₃PO₄ (4.0 eq) | ⁱPrOAc | 80 | 91 (of imine intermediate) | acs.orgle.ac.uk |

Note: This data is for the synthesis of 3-bromo-2,5-difluoroaniline, a structural isomer of the title compound, and serves as a strong indicator of viable reaction conditions.

Reactivity of the Amine Functionality

The amine group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, most notably diazotization reactions.

Diazotization Reactions and Transformations of Diazonium Salts

Aromatic primary amines, such as this compound, can be converted into diazonium salts through a process called diazotization. organic-chemistry.org This typically involves treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). lumenlearning.com The resulting diazonium salt is a highly useful intermediate that can undergo various subsequent reactions where the diazonium group is replaced by a wide range of substituents.

One of the most common transformations of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.org For example, treatment of the diazonium salt of this compound with copper(I) chloride would be expected to yield 1-bromo-2-chloro-3,6-difluorobenzene. Similarly, copper(I) bromide would introduce a second bromine atom, and copper(I) cyanide would install a nitrile group. These transformations provide a powerful method for introducing a variety of functional groups onto the aromatic ring, which might be difficult to achieve through direct substitution methods. wikipedia.org

Table 3: Common Transformations of Aryl Diazonium Salts

| Reagent | Product Functional Group | Reaction Name |

| CuCl | -Cl | Sandmeyer |

| CuBr | -Br | Sandmeyer |

| CuCN | -CN | Sandmeyer |

| KI | -I | - |

| HBF₄, heat | -F | Balz-Schiemann |

| H₂O, heat | -OH | - |

| H₃PO₂ | -H | Deamination |

Note: This table outlines general transformations applicable to aryl diazonium salts derived from anilines.

Oxidation Reactions of the Amine Group

The primary aromatic amine group of this compound is susceptible to oxidation, with diazotization being one of the most significant transformations. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from an alkali metal nitrite (like sodium nitrite, NaNO₂) and a strong mineral acid such as hydrochloric or sulfuric acid. organic-chemistry.orgresearchgate.net The process converts the primary amine into a diazonium salt (Ar-N₂⁺X⁻).

The general mechanism for diazotization proceeds as follows:

Formation of nitrous acid from sodium nitrite and a strong acid.

Protonation of nitrous acid and subsequent loss of water to form the nitrosonium ion (N≡O⁺), a potent electrophile.

Nucleophilic attack by the amine nitrogen on the nitrosonium ion to form an N-nitrosamine.

Tautomerization and subsequent protonation, followed by the elimination of a water molecule, yields the stable aryldiazonium ion. organic-chemistry.org

Polyhalogenated anilines have been shown to undergo diazotization efficiently. acs.org The resulting diazonium salts of this compound are valuable synthetic intermediates. Due to their excellent leaving group ability (diatomic nitrogen, N₂), they can be readily displaced by a wide range of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions to introduce halides (Cl, Br, I, F), cyano, or hydroxyl groups onto the aromatic ring. organic-chemistry.org

| Reactant | Reagents | Product | Significance |

|---|---|---|---|

| This compound | NaNO₂, HCl (aq) | 2-Bromo-3,6-difluorobenzenediazonium chloride | Versatile intermediate for substitution reactions |

Nucleophilic Behavior in Condensation and Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amine group confers nucleophilic character upon this compound. This allows it to participate in various condensation and substitution reactions by attacking electron-deficient centers.

Condensation Reactions: Aromatic amines can react with carbonyl compounds such as aldehydes and ketones in condensation reactions to form imines (or Schiff bases). This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Nucleophilic Substitution Reactions: The amine group can act as a nucleophile in substitution reactions at saturated carbon atoms (N-alkylation) or acyl carbons (N-acylation).

N-Alkylation: Reaction with alkyl halides results in the formation of secondary or tertiary amines. Studies on the difluoroalkylation of various anilines demonstrate the nucleophilicity of the amine group in forming C-N bonds. nih.gov

N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides yields amides. This is a common method for protecting the amine group or for synthesizing more complex molecules.

It is important to note that the nucleophilicity of the amine in this compound is attenuated compared to unsubstituted aniline. The strong electron-withdrawing inductive effects of the two fluorine atoms and the bromine atom decrease the electron density on the aromatic ring and, consequently, on the nitrogen atom, making it a less potent nucleophile. researchgate.net

Influence of Fluorine Substituents on Aromatic Reactivity

The fluorine atoms at the C3 and C6 positions exert a powerful influence on the chemical behavior of the aromatic ring, modulating its electronic structure and dictating the outcomes of various reactions.

Modulation of Electronic Properties and Molecular Orbitals

The effect of fluorine as a substituent is twofold, characterized by a strong inductive effect and a moderate resonance effect. researchgate.netstackexchange.com

Resonance Effect (+R): The lone pairs of electrons in the p-orbitals of fluorine can be donated into the aromatic π-system. stackexchange.com This mesomeric effect increases the electron density at the ortho and para positions relative to the meta position.

The substitution of hydrogen with fluorine on a benzene (B151609) ring introduces new π-orbitals that are lower in energy than the original six aromatic orbitals, an effect which can lead to further stabilization of the ring. acs.org This combination of a dominant, deactivating inductive effect and a position-directing resonance effect is a hallmark of halogen substituents in aromatic chemistry.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (EAS) |

|---|---|---|---|

| -NH₂ (Amine) | Weakly withdrawing (-I) | Strongly donating (+R) | Strongly Activating |

| -F (Fluoro) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating |

| -Br (Bromo) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating |

Steric and Electronic Effects on Reaction Efficiency

Both steric and electronic factors govern the efficiency and outcome of chemical reactions. Electronic effects arise from the distribution of charge and orbital interactions, while steric effects relate to the spatial arrangement of atoms and the physical hindrance they may impose. studysmarter.co.uk

For fluorine, electronic effects typically dominate its chemistry. The fluorine atom is exceptionally small (atomic radius ~50 pm), second only to hydrogen, meaning it imposes minimal steric hindrance. acs.org This allows reactants to approach the ring with relative ease, even at positions adjacent to the fluorine substituent.

The primary influence on reaction efficiency comes from fluorine's potent electronic properties. The strong inductive electron withdrawal deactivates the ring towards electrophilic aromatic substitution (EAS), lowering the reaction rate compared to benzene. wikipedia.orgvanderbilt.edu Conversely, in nucleophilic aromatic substitution (SNAr), this same electron-withdrawing capacity becomes beneficial. It strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. stackexchange.com

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

Regioselectivity refers to the preferential direction of a chemical reaction to one particular position over others. In this compound, the final substitution pattern is a result of the competing directing effects of the four substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. The directing ability of the existing groups determines the position of the incoming electrophile.

The amine (-NH₂) group is a powerful activating group and a strong ortho, para-director. wikipedia.org It strongly stabilizes the cationic arenium ion intermediate when attack occurs at these positions.

The fluorine and bromine atoms are deactivating groups but are also ortho, para-directors due to the resonance donation of their lone pairs. youtube.com

In this compound, the amine group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. The C2 and C6 positions are already substituted. Therefore, electrophilic attack is overwhelmingly directed to the C4 position, which is para to the strongly activating amine group and meta to the C6-fluorine and C2-bromine.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are facilitated by the presence of strong electron-withdrawing groups, which make the ring susceptible to attack by nucleophiles. wikipedia.org The multiple halogen substituents on this compound render the ring sufficiently electron-poor to undergo SNAr. A key feature of SNAr on polyfluoroaromatic compounds is that fluoride (B91410) can be a better leaving group than other halides. The rate-determining step is the formation of the negatively charged Meisenheimer complex. The extreme electronegativity of fluorine provides superior stabilization to this intermediate, accelerating the reaction more significantly than the breaking of the strong C-F bond slows it down. stackexchange.com Consequently, a nucleophile is more likely to displace one of the fluorine atoms than the bromine atom.

Intramolecular Cyclization and Ring-Forming Reactions

The specific arrangement of functional groups in this compound and its derivatives makes it a valuable precursor for the synthesis of fused heterocyclic systems. The presence of a nucleophilic amine group positioned ortho to a bromine atom is a classic structural motif for intramolecular cyclization.

For instance, after acylation of the amine group, the resulting amide can undergo an intramolecular cyclization. A base- or metal-catalyzed reaction could promote the nucleophilic attack of the amide nitrogen or oxygen onto the carbon bearing the bromine atom (C2), leading to the formation of a new five- or six-membered ring fused to the original benzene ring. Such strategies are fundamental in the synthesis of important heterocyclic scaffolds like benzimidazoles, benzoxazoles, or quinolines. The ability to form new rings by leveraging the existing functionality makes this molecule a versatile building block in medicinal and materials chemistry. researchgate.netnih.gov

Based on a comprehensive review of available scientific literature and patent databases, there is currently insufficient detailed, publicly accessible information to construct an article on "this compound" that strictly adheres to the specified outline regarding its advanced applications in medicinal and agrochemical synthesis.

Therefore, to ensure scientific accuracy and adhere to the strict content parameters of the request, the article cannot be generated at this time. Fulfilling the outline would require speculation based on the reactivity of similar molecules, rather than relying on documented, citable research for this specific compound.

Based on a thorough review of scientific literature and chemical databases, there is currently insufficient public information available to detail the specific applications of This compound in the advanced fields outlined in your request.

The search results consistently point to extensive research and application of its isomers, particularly 4-Bromo-2,6-difluoroaniline and 2-Bromo-4,6-difluoroaniline (B1266213) , in the areas of organic electronics, materials science, and specialty chemicals. These related compounds are cited as precursors for:

Hole Transport Materials (HTMs) for use in OLEDs and Perovskite Solar Cells.

Organic Semiconductors .

Photo-switching Materials and Supramolecular Assemblies .

Azo Dyes and Pigments .

Fluorogenic Derivatizing Reagents .

However, specific research findings, data, or synthetic pathways employing This compound for these precise applications are not documented in the available resources. Therefore, generating a scientifically accurate article that strictly adheres to the requested outline for "this compound" is not possible at this time.

Advanced Applications of 2 Bromo 3,6 Difluoroaniline As a Synthetic Intermediate

Production of Specialty Chemicals

Construction of Novel Organic Scaffolds and Frameworks

A comprehensive review of scientific literature reveals a notable absence of published studies detailing the specific application of 2-Bromo-3,6-difluoroaniline as a synthetic intermediate in the construction of novel organic scaffolds and frameworks. Organic scaffolds and frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are highly ordered, porous materials with extensive applications in gas storage, catalysis, and sensing. The synthesis of these materials relies on the use of specific molecular building blocks, or linkers, that dictate the final structure and properties of the framework.

These building blocks typically possess multiple reactive sites that allow for the formation of extended, repeating networks. While substituted anilines can be versatile precursors for such applications, research into the use of this compound for this purpose has not been reported. The specific reactivity and steric hindrance imparted by the bromine and fluorine atoms at the 2, 3, and 6 positions may influence its suitability as a linker in the self-assembly processes required for framework construction.

Consequently, there are no detailed research findings or data tables available to present on the role of this compound in creating such advanced materials. This indicates that its potential as a precursor for novel, porous, crystalline structures is an area that remains to be explored by the scientific community.

Computational and Theoretical Studies on 2 Bromo 3,6 Difluoroaniline and Analogues

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure, stability, and electronic properties. Density Functional Theory (DFT) is a prominent method used for these investigations, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being one of the most widely employed for its balance of accuracy and computational efficiency. researchgate.netscirp.org Studies on various substituted anilines, including halogenated derivatives, frequently utilize DFT with the B3LYP functional, often combined with basis sets like 6-31+G(d,p) or 6-311++G(d,p), to compute optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

These calculations are crucial for determining the ground-state energy of the molecule and predicting its most stable three-dimensional structure. For aniline (B41778) derivatives, key geometric parameters of interest include the C-N bond length and the pyramidalization at the nitrogen atom, which are influenced by the nature and position of substituents on the aromatic ring. journaleras.com For example, in a study on 2-bromo-6-chloro-4-fluoroaniline (B1268482), the global minimum energy was calculated to be -3417.577 Hartrees using the B3LYP method. researchgate.net Such calculations provide the foundation for all further theoretical analyses.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and chemically reactive. researchgate.net

In studies of aniline and its derivatives, the HOMO is typically localized on the benzene (B151609) ring and the lone pair of the amino group, while the LUMO is distributed over the aromatic ring. The presence of electron-withdrawing substituents like fluorine and bromine is expected to lower the energies of both the HOMO and LUMO. For instance, computational studies on 2,4-difluoroaniline (B146603) revealed a HOMO-LUMO gap of 5.2186 eV, indicating high chemical stability. researchgate.net Analysis of related compounds like 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) also confirms that charge transfer occurs within the molecule, which is a key aspect of its electronic properties. researchgate.net A good correlation has been found between the one-electron oxidation potential of substituted anilines and the computed energy of the HOMO. umn.edu

Table 1: Calculated Frontier Molecular Orbital Energies for Aniline Analogues

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2,4-difluoroaniline | DFT/B3LYP/6-311++G(d,2p) | -5.98 | -0.76 | 5.22 |

| 2-bromo-6-chloro-4-fluoroaniline | DFT/B3LYP/6-31+G(d,p) | -6.45 | -1.52 | 4.93 |

This table presents data from computational studies on analogues to illustrate the typical range of FMO energies.

Theoretical calculations are instrumental in predicting the reactivity of molecules and elucidating potential reaction pathways. By analyzing the electronic structure, such as the distribution of electron density and molecular electrostatic potential (MEP), researchers can identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net For substituted anilines, the amino group is a primary site of reactivity, acting as a nucleophile. ossila.com

Computational studies have successfully modeled the relationship between molecular properties and metabolic fate for substituted anilines. tandfonline.comnih.gov For example, the partial atomic charge on the amine nitrogen has been identified as a key parameter for predicting whether an aniline will undergo N-acetylation. tandfonline.com Similarly, the susceptibility of the aromatic carbon at the para position to the amino group towards nucleophilic attack is a significant factor in determining subsequent metabolic transformations. tandfonline.com The presence of electron-withdrawing groups, particularly at the ortho position, can modify these parameters and inhibit certain metabolic pathways. tandfonline.com These models demonstrate the power of computational chemistry in predicting the biological transformations of aniline derivatives.

The three-dimensional conformation of a molecule can significantly impact its physical properties and biological activity. Conformational analysis, often performed by scanning the potential energy surface (PES) through the rotation of specific dihedral angles, allows for the identification of the most stable conformers. nih.gov For substituted anilines, the orientation of the amino group and its hydrogen atoms relative to the substituted benzene ring is of particular interest. journaleras.com

In 2-substituted halogenated compounds, interactions between the substituent and the functional group can lead to a preference for specific planar or non-planar conformations. rsc.org For instance, studies on 2-fluorobenzaldehyde (B47322) show a preference for the planar trans conformer where the fluorine and carbonyl oxygen are positioned away from each other. rsc.org Similar intramolecular interactions between the bromine, fluorine, and amine groups in 2-Bromo-3,6-difluoroaniline would dictate its preferred conformation. Furthermore, Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular interactions by quantifying the stabilization energy associated with electron delocalization from donor (bonding) to acceptor (antibonding) orbitals. scirp.org

Modeling of Spectroscopic Properties to Aid Structural Elucidation

Computational modeling plays a vital role in the interpretation of experimental spectra, such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. By calculating the vibrational frequencies of a molecule at its optimized geometry, researchers can make detailed assignments for the observed spectral bands. researchgate.netresearchgate.net Theoretical calculations using methods like DFT/B3LYP can predict the vibrational modes associated with specific functional groups and skeletal vibrations. researchgate.net

For complex molecules like halogenated anilines, the vibrational spectra can be crowded and difficult to interpret empirically. Computational studies on analogues such as 2,6-dibromo-3-chloro-4-fluoroaniline and 2-bromo-6-chloro-4-fluoroaniline have shown excellent agreement between the theoretically calculated (scaled) vibrational wavenumbers and the experimental data. researchgate.netresearchgate.net This correlation allows for confident assignment of vibrations, including the characteristic NH2 stretching and bending modes, as well as C-C, C-F, and C-Br stretching and bending modes within the molecule. researchgate.net This synergy between theoretical and experimental spectroscopy is a powerful tool for confirming molecular structure.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2,6-dibromo-3-chloro-4-fluoroaniline

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

|---|---|---|---|

| NH₂ Asymmetric Stretch | 3477 | 3477 | 3387 |

| NH₂ Symmetric Stretch | 3381 | 3383 | 3274 |

| C-C Stretch | 1582 | 1583 | 1580 |

| C-N Stretch | 1319 | 1321 | 1324 |

Data from a study on a structurally similar analogue demonstrates the accuracy of spectroscopic modeling. researchgate.net

Structure-Reactivity Relationship Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Structure-Metabolism Relationship (QSMR) studies use computational descriptors to build models that correlate a molecule's structure with its reactivity or metabolic fate. umn.edunih.gov For substituted anilines, these studies have established clear links between computed physicochemical properties and observable chemical behavior.

One key relationship is between the electronic properties of the aniline and its one-electron oxidation potential. umn.edu Computational studies have demonstrated a strong linear correlation between the calculated HOMO energy and the experimental oxidation potential for a series of 21 substituted anilines. umn.edu This indicates that the electron-donating or -withdrawing nature of the substituents, which directly modulates the HOMO energy, also governs the ease with which the molecule can be oxidized.

Furthermore, computational models have been developed to predict metabolic pathways. tandfonline.comnih.gov These models use electronic descriptors, such as partial atomic charges and nucleophilic susceptibility, to classify anilines based on their likelihood to undergo N-acetylation and subsequent N-oxanilic acid formation. tandfonline.comnih.gov The presence of electron-withdrawing groups like bromine and fluorine in this compound would significantly influence these descriptors, and by extension, its predicted reactivity and metabolic profile.

Advanced Characterization Techniques Applied to 2 Bromo 3,6 Difluoroaniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. A full structural assignment of a 2-Bromo-3,6-difluoroaniline derivative would necessitate a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon framework of a molecule.

In a ¹H NMR spectrum, the chemical shift of each signal indicates the electronic environment of the protons, while the integration value reveals the number of protons in that environment. The coupling constants (J), derived from the splitting patterns of the signals, are crucial for establishing the connectivity of atoms, for instance, confirming the substitution pattern on the aromatic ring.

¹³C NMR spectroscopy complements this by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's functional group and hybridization state. For fluorinated compounds, the magnitude of carbon-fluorine coupling constants (JCF) provides definitive evidence of fluorine's position on the carbon skeleton.

Due to the absence of published research, a data table of specific NMR shifts and coupling constants for derivatives of this compound cannot be compiled.

For fluorinated compounds, ¹⁹F NMR is an exceptionally sensitive and informative technique. Each chemically distinct fluorine atom in a derivative of this compound would produce a unique signal in the ¹⁹F NMR spectrum. The chemical shifts are highly sensitive to the surrounding electronic environment, making this technique ideal for confirming the success of a chemical transformation. Furthermore, fluorine-fluorine (JFF) and fluorine-proton (JHF) coupling patterns provide invaluable data for confirming the regiochemistry of the molecule.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing essential information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the identity of a newly synthesized compound. By measuring the mass with very high accuracy (typically to within 0.001 atomic mass units), HRMS allows for the determination of a molecule's elemental formula. This is a critical step in characterization, as it distinguishes the target compound from other potential products or impurities with the same nominal mass. The technique is also used to monitor the progress of a reaction by identifying the mass of the product as it is formed.

Specific HRMS data for derivatives of this compound is not available in the reviewed literature.

X-Ray Crystallography for Solid-State Structural Elucidation of Derivatives

The scientific literature search did not yield any reports on the X-ray crystallographic analysis of derivatives of this compound.

Spectroscopic Studies of Photoactive Derivatives

Should derivatives of this compound be designed for applications involving light, such as in organic electronics or photochemistry, their photophysical properties would be investigated using UV-Visible absorption and fluorescence spectroscopy. These studies would determine the wavelengths of light the molecule absorbs and emits, the efficiency of these processes (quantum yield), and the lifetime of the excited state. This information is critical for understanding the derivative's potential performance in light-driven applications.

No studies concerning the synthesis or spectroscopic analysis of photoactive derivatives of this compound were found.

Green Chemistry and Sustainable Synthetic Approaches for Fluorinated Bromoanilines

Development of Environmentally Benign Synthetic Routes

A primary focus of green chemistry is the development of synthetic pathways that minimize or eliminate the use and generation of hazardous substances. In the context of producing 2-Bromo-3,6-difluoroaniline, this involves rethinking the choice of reagents and solvents.

Alternative Brominating Agents:

The classical electrophilic aromatic bromination often employs molecular bromine (Br₂), a toxic and corrosive reagent. This process also generates hydrogen bromide (HBr) as a stoichiometric byproduct, leading to an atom economy of less than 50%. wku.edu Greener alternatives that have been explored include:

N-Bromosuccinimide (NBS): NBS is a solid, safer-to-handle alternative to liquid bromine. It is used for the bromination of various aromatic compounds under milder conditions. cambridgescholars.com An even greener approach involves the use of NBS with a catalytic amount of mandelic acid in aqueous conditions, which can proceed quickly at room temperature. digitellinc.com

In situ Generation of Bromine: Generating bromine in the reaction mixture on an as-needed basis is another strategy to avoid handling and storing large quantities of this hazardous substance. One such method involves the reaction of an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr). nih.govnih.gov Another approach utilizes aqueous hydrohalic acid and hydrogen peroxide for the in situ generation of the active halogen. researchgate.net

Recyclable Brominating Systems: An aqueous solution of calcium bromide (CaBr₂) and bromine has been shown to be an efficient and recyclable system for the bromination of phenol and aniline (B41778) derivatives at room temperature without the need for a catalyst. rsc.org

Greener Solvents:

The choice of solvent plays a critical role in the environmental impact of a chemical process. Many traditional bromination reactions are carried out in chlorinated solvents, which pose environmental and health risks. wku.edu Research into greener alternatives has identified several viable options:

Water: Performing reactions in water is highly desirable from a green chemistry perspective. The CaBr₂–Br₂ system, for example, works effectively in water, and in some cases, the product can be isolated without the need for organic solvents. rsc.org

Bio-derived Solvents: Solvents derived from renewable resources are gaining traction. Eucalyptol, the primary component of eucalyptus oil, has been investigated as a non-toxic, bio-based solvent for amination reactions and shows promise for other transformations. nih.gov

Comparison of Brominating Agents

| Brominating Agent | Advantages | Disadvantages | Key Features |

|---|---|---|---|

| Molecular Bromine (Br₂) | Highly reactive | Toxic, corrosive, poor atom economy | Traditional reagent |

| N-Bromosuccinimide (NBS) | Safer to handle, milder conditions | Still a source of bromine | Can be used with a catalyst in water |

| In situ Generated Bromine | Avoids storage of hazardous Br₂ | Requires an oxidant | Can be used in continuous flow systems |

| CaBr₂–Br₂ in Water | Recyclable, catalyst-free | Aqueous system may not be suitable for all substrates | High yields for anilines and phenols |

Implementation of Flow Chemistry and Continuous Processing for Enhanced Safety and Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of fluorinated bromoanilines. This is particularly true for reactions involving hazardous reagents or exothermic processes.

Enhanced Safety:

The small reaction volumes in microreactors or continuous flow setups minimize the risk associated with handling highly reactive and toxic substances like molecular bromine. nih.govnih.gov The in situ generation of such reagents can be seamlessly integrated into a flow process, where the hazardous material is consumed as soon as it is produced. nih.govnih.gov This approach significantly reduces the potential for accidental release and exposure.

Improved Process Control and Efficiency:

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in these systems allows for efficient heat transfer, which is crucial for managing highly exothermic reactions like bromination. researchgate.net This precise control often leads to higher yields, improved selectivity, and reduced byproduct formation. researchgate.net

Flow chemistry has been successfully applied to both fluorination and bromination reactions. For instance, a continuous flow protocol for electrophilic bromination using in situ generated bromine has been developed, demonstrating its broad applicability to various substrates. nih.gov Similarly, flow chemistry has been shown to enhance the introduction of fluorine into organic molecules, providing a safer and more efficient alternative to traditional batch methods. durham.ac.ukchemistryviews.org The synthesis of fluorinated α-amino acids has been achieved using a continuous flow process that avoids the isolation of intermediates. chemistryviews.orgnih.gov

Advantages of Flow Chemistry in Halogenation Reactions

| Feature | Benefit | Relevance to this compound Synthesis |

|---|---|---|

| Small Reaction Volumes | Enhanced safety when using hazardous reagents like Br₂ | Minimizes risks during the bromination step |

| High Surface-Area-to-Volume Ratio | Efficient heat transfer and precise temperature control | Better management of exothermic halogenation reactions |

| Precise Control of Reaction Time | Improved selectivity and reduced byproduct formation | Can lead to higher purity of the final product |

| Integration of In situ Reagent Generation | Avoids storage and handling of toxic chemicals | Safer bromination by generating Br₂ on demand |

Exploration of More Sustainable Catalytic Systems (e.g., Iron vs. Palladium)

The synthesis of anilines and their derivatives often involves cross-coupling reactions to form carbon-nitrogen (C-N) bonds. Palladium-based catalysts are widely used and highly effective for these transformations. mdpi.comresearchgate.net However, palladium is a precious, costly, and toxic metal, which raises concerns about its long-term sustainability. nih.gov This has spurred research into more abundant and environmentally benign alternatives, with iron being a particularly promising candidate.

Iron Catalysis:

Iron is the most abundant transition metal, making it an attractive and sustainable alternative to palladium. mdpi.com Iron-catalyzed cross-coupling reactions for C-N bond formation have been developed, offering a more economical and eco-friendly approach. rsc.orgnih.gov These reactions can proceed through various mechanisms, including metalloradical activation, which differs from the traditional pathways of palladium catalysis. nih.gov Iron catalysts have been successfully used in a variety of C-N bond-forming reactions, including the amination of aryl halides. acs.org

Palladium Nanoparticles:

While the move away from palladium is a key goal, efforts are also being made to make palladium catalysis more sustainable. The use of palladium nanoparticles (PdNPs) is one such approach. Due to their high surface-area-to-volume ratio, PdNPs can exhibit superior catalytic activity, allowing for lower catalyst loadings. mdpi.commdpi.com Furthermore, PdNPs can be immobilized on various supports, facilitating their recovery and reuse, which is crucial for reducing waste and cost. mdpi.com

Comparison of Catalytic Systems for C-N Bond Formation

| Catalyst | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|

| Homogeneous Palladium Catalysts | High efficiency and broad substrate scope | Costly, toxic, difficult to recycle | Less sustainable |

| Palladium Nanoparticles (PdNPs) | High activity, can be recycled if supported | Still uses a precious metal, potential for leaching | More sustainable than homogeneous Pd catalysts |

| Iron Catalysts | Abundant, inexpensive, low toxicity | May have a more limited substrate scope compared to Pd | Highly sustainable alternative |

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-3,6-difluoroaniline, and how can regioselectivity be controlled?

Answer: Synthesis typically involves sequential halogenation and fluorination of aniline derivatives. For example:

Bromination : Start with 3,6-difluoroaniline. Use a brominating agent like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–5°C) to introduce bromine at the 2-position .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) isolates the product.

Regioselectivity is influenced by directing groups: The amino (-NH₂) group activates the ortho/para positions, while fluorine substituents (electron-withdrawing) may alter reactivity. Use low temperatures and stoichiometric control to minimize side products like 4-bromo isomers .

Q. How can researchers confirm the purity and structural identity of this compound?

Answer:

- Melting Point Analysis : Compare observed mp (e.g., 40–42°C for analogous bromo-fluoroanilines) with literature values to assess purity .

- Spectroscopy :

- Elemental Analysis : Verify C, H, N, Br, and F percentages against theoretical values (e.g., C₆H₄BrF₂N: C 34.65%, H 1.94%) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitution but enhancing stability in palladium-catalyzed reactions (e.g., Suzuki coupling). Bromine acts as a leaving group in nucleophilic aromatic substitution .

- Steric Effects : Adjacent fluorine atoms at C3 and C6 increase steric hindrance, potentially reducing coupling efficiency. Optimize using bulky ligands (e.g., XPhos) or higher temperatures (80–100°C) to improve yields .

- Case Study : In Buchwald-Hartwig aminations, competing dehalogenation may occur; use Pd(OAc)₂ with SPhos ligand to suppress side reactions .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

Answer:

- Source Validation : Cross-reference data from peer-reviewed journals over vendor catalogs. For example, mp variations (e.g., 40–42°C vs. 53–55°C in similar compounds) may arise from polymorphic forms or impurities .

- Reproducibility : Replicate synthesis/purification steps using standardized methods (e.g., slow cooling for recrystallization).

- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or hydrate formation affecting mp .

Q. What safety protocols are critical for handling this compound, given its hazardous classification?

Answer:

- Hazard Mitigation : Classified as a toxic solid (UN 2811; Hazard Class 6.1). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact .

- Spill Management : Neutralize with absorbents (vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers at 0–6°C to prevent degradation .

Q. What are the environmental implications of this compound, and how can its ecotoxicity be assessed?

Answer:

- Persistence : Fluorine and bromine substituents increase resistance to biodegradation. Conduct OECD 301D biodegradability tests .

- Toxicity Screening : Use Daphnia magna or algae growth inhibition assays (OECD 202/201). For example, LC₅₀ values for similar bromoanilines range from 1–10 mg/L .

- Waste Treatment : Incinerate in halogen-approved facilities to prevent dioxin formation .

Methodological Considerations

- Synthetic Optimization : Use DoE (Design of Experiments) to evaluate solvent (e.g., DMF vs. THF), catalyst loading, and temperature effects on yield .

- Data Validation : Cross-check spectral data with databases (ChemSpider ID: 37550366 for analogs) .

- Contradiction Resolution : Publish detailed experimental conditions (e.g., heating rates for mp determination) to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.